5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(methoxymethyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-9-13-15-16-14(19)17(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGRSBPUJRCXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylamine with methoxymethyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H13N3OS
- Molecular Weight : 271.34 g/mol
- CAS Number : 337498-86-9
The structure features a triazole ring which is known for its biological activity, particularly in the development of pharmaceuticals.
Anticancer Activity
Recent studies have demonstrated the potential of 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol as an anticancer agent. Research indicates that derivatives of triazole-thiol compounds exhibit cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
Case Study:
A study synthesized several derivatives of triazole-thiol compounds and evaluated their cytotoxic effects using the MTT assay. Among these, specific compounds showed a higher selectivity towards cancer cells and were identified as promising candidates for further development as antitumor agents .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy. It has shown potential as an inhibitor against metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics .
Case Study:
In vitro testing revealed that derivatives of this compound could significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against multidrug-resistant strains of E. coli and K. pneumoniae . This suggests that the compound could be developed as a synergistic agent in antibiotic therapy.
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of any new chemical entity. Initial studies indicate that while some derivatives exhibit low toxicity, comprehensive toxicological evaluations are necessary to confirm their safety for use in both medicinal and agricultural applications.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-3-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 4 and 3. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Selected 4H-1,2,4-Triazole-3-Thiol Derivatives
Notes:
- Naphthyl vs.
- Methoxymethyl vs. Methoxy : The methoxymethyl group (-OCH₂CH₃) may improve solubility over methoxy (-OCH₃) due to increased alkyl chain flexibility .
- Thiol Reactivity : The thiol group enables metal coordination (e.g., cesium salt formation in ) and participation in redox reactions, critical for biological activity or corrosion inhibition .
Biological Activity
5-(Methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Synthesis
The compound has the following structural formula:
Synthesis Methods:
The synthesis typically involves the cyclization of 1-naphthylamine with methoxymethyl isothiocyanate, followed by reaction with hydrazine hydrate. Reaction conditions often include refluxing in solvents like ethanol or acetonitrile to achieve optimal yields.
Biological Activity Overview
This compound has been studied for various biological activities:
- Anticancer Activity: Several studies have reported its cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole-thiol compounds exhibited significant cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The compound's selectivity towards cancer cells suggests potential as an anticancer agent .
- Antifungal Activity: Research indicates that this compound demonstrates antifungal properties against strains such as Aspergillus niger and Mucor species. The presence of the naphthyl group is believed to enhance its antifungal activity significantly .
- Anti-inflammatory Properties: Certain derivatives have shown anti-inflammatory effects, suggesting that the compound could be explored for therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by interacting with specific molecular targets. The triazole ring can coordinate with metal ions in enzymes, while the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins.
- Cell Cycle Disruption: In cancer cells, it may induce apoptosis or disrupt cell cycle progression, leading to reduced cell proliferation.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Biological Activity | Cell Lines/Strains | Observed Effects |
|---|---|---|
| Anticancer | IGR39 (melanoma) | High cytotoxicity |
| MDA-MB-231 (breast) | Selective toxicity | |
| Panc-1 (pancreatic) | Significant inhibition | |
| Antifungal | Aspergillus niger | Inhibition of growth |
| Mucor species | Effective against strains | |
| Anti-inflammatory | Various | Reduced inflammation |
Case Study Example:
In a study focusing on the synthesis of triazole-thiol derivatives, compounds were tested for their anticancer properties using the MTT assay. Among them, specific derivatives demonstrated remarkable cytotoxicity against melanoma cells while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic index .
Conclusion and Future Directions
This compound presents significant potential for further research and development as a therapeutic agent. Its unique structural features contribute to its diverse biological activities, particularly in oncology and antifungal applications. Future studies should focus on detailed mechanistic investigations and clinical evaluations to fully elucidate its therapeutic potential.
Q & A
Q. What are the common synthetic routes for 5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with precursors bearing methoxymethyl and naphthyl groups. Key steps include:
- Step 1 : Condensation of thiosemicarbazide with a methoxymethyl-substituted carbonyl compound (e.g., aldehyde or ketone) to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization under basic conditions (e.g., NaOH in ethanol) at reflux (~80°C) to form the triazole ring .
- Step 3 : Introduction of the 1-naphthyl group via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling) .
Example reaction conditions:
| Precursor | Solvent | Temperature | Catalyst | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | Ethanol | Reflux | NaOH |
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to identify methoxymethyl (-OCH), naphthyl aromatic protons, and thiol (-SH) groups .
- Mass Spectrometry (LC-MS) : To verify molecular weight (e.g., [M+H] peak at m/z 324.1) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry of the triazole ring and substituent orientation .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Preliminary studies suggest:
- Antimicrobial Activity : Tested via agar dilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- Anticancer Potential : IC values of 12–25 µM in MCF-7 breast cancer cells, linked to thiol-mediated ROS generation .
- Enzyme Inhibition : Molecular docking reveals strong binding to C. albicans CYP51 (binding energy: −9.2 kcal/mol) .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and scalability?
- Methodological Answer : Optimization strategies include:
- Flow Chemistry : Continuous flow reactors reduce reaction time (e.g., from 12 hrs to 2 hrs) and improve yield (85% vs. 60% batch) .
- Catalyst Screening : Use of Pd/Cu catalysts for naphthyl group coupling enhances regioselectivity (yield >90%) .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces solvent waste and energy consumption .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Contradictions arise from tautomerism (thiol ↔ thione) and regiochemistry. Solutions:
- Variable Temperature NMR : Identify tautomeric equilibria by observing peak splitting at low temperatures (−40°C) .
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to resolve ambiguities in naphthyl substitution patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict H NMR shifts within 0.2 ppm accuracy .
Q. What structure-activity relationships (SARs) govern its biological activity?
- Methodological Answer : SAR studies reveal:
- Thiol Group : Critical for metal-binding (e.g., Zn in metalloenzymes) and redox activity. Methylation reduces potency (IC increases 5-fold) .
- Naphthyl Group : Planar aromaticity enhances π-π stacking with target proteins (e.g., kinase ATP-binding pockets). Substitution at C-2 improves solubility without losing activity .
| Modification | Biological Effect | Reference |
|---|---|---|
| Thiol → Methyl | Loss of antifungal activity | |
| Methoxymethyl → Ethoxy | Improved lipophilicity (logP +0.5) |
Q. What in silico methods predict its pharmacokinetics and toxicity?
- Methodological Answer : Computational tools include:
Q. How does the thiol group influence stability under physiological conditions?
- Methodological Answer : The thiol group is prone to oxidation (to disulfides) and pH-dependent reactivity:
- pH Stability : Stable at pH 5–7.4 (t >24 hrs), but degrades rapidly at pH >8 .
- Derivatization : Prodrug strategies (e.g., S-acetyl protection) enhance plasma stability (t from 2 hrs to 8 hrs) .
- Chelation Studies : Thiol-metal complexes (e.g., with Fe) reduce bioavailability but improve targeting in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
